3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride
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Description
- Structure : The compound consists of a piperidine ring with a sulfonyl fluoride group attached to the piperazine moiety via a pyridine ring .
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the sulfonyl fluoride group. While detailed synthetic pathways may vary, researchers have successfully prepared it through rational design and synthetic routes .
Molecular Structure Analysis
The molecular structure of 3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride is crucial for understanding its properties and interactions. The compound exhibits a three-dimensional arrangement, with the piperidine and pyridine rings providing essential binding sites for potential biological targets .
Chemical Reactions Analysis
The compound’s reactivity involves interactions with other molecules, such as nucleophiles or electrophiles. Investigating its reactions with various functional groups can shed light on its potential applications and mechanisms of action .
Properties
IUPAC Name |
3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O2S/c16-23(21,22)20-7-3-4-14(13-20)12-18-8-10-19(11-9-18)15-5-1-2-6-17-15/h1-2,5-6,14H,3-4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFFBORNJGQGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)F)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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